molecular formula C24H26N2O5 B2648307 3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 946235-37-6

3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2648307
CAS No.: 946235-37-6
M. Wt: 422.481
InChI Key: QLEWTKNKJVQBFB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic coumarin-annulated 1,3-oxazine derivative. Its structure comprises a chromeno-oxazine core substituted at the 3-position with a 4-methoxyphenyl group and at the 9-position with a 2-morpholinoethyl chain.

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-28-19-5-2-17(3-6-19)20-14-18-4-7-22-21(23(18)31-24(20)27)15-26(16-30-22)9-8-25-10-12-29-13-11-25/h2-7,14H,8-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEWTKNKJVQBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and morpholine. The synthesis may involve the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromeno[8,7-e][1,3]oxazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial activity. Compounds with similar scaffolds have been reported to exhibit efficacy against various bacterial strains and fungi. This activity is likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The morpholinoethyl moiety could facilitate blood-brain barrier penetration, enhancing the compound's therapeutic potential in neurological disorders .

Organic Electronics

The unique electronic properties of 3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Photochemical Applications

Due to its chromophoric properties, this compound can be utilized in photochemical applications such as photodynamic therapy (PDT). The ability to generate reactive oxygen species upon light activation positions it as a potential agent for targeted cancer therapies .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cells with IC50 values indicating potent activity.
Study BAntimicrobial EfficacyExhibited significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study CNeuroprotectionShowed protective effects on neuronal cell lines against oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of chromeno-oxazine derivatives is highly dependent on substituents at the 3- and 9-positions. Key structural analogs and their biological activities are summarized below:

Compound Name 3-Position Substituent 9-Position Substituent Biological Activity Key Findings Reference
B3 : 9-(2-Chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one - 2-Chlorophenyl Anti-inflammatory Inhibited LPS-induced cytokines (IC₅₀: 12.5 μg/mL in RAW 264.7 cells)
4c : 3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-...oxazin-4-one 4-Fluorophenyl 2-Hydroxyethyl Synthetic intermediate NMR-confirmed structure; no direct bioactivity reported
6d : 9-(4-Methylbenzyl)-2-phenyl-...oxazin-4(8H)-one Phenyl 4-Methylbenzyl Antiviral (unstated targets) 70% yield; structural data via NMR/HRMS
7 : 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-...oxazin-4-one 4-Methoxyphenyl Furan-3-ylmethyl Osteogenic/anti-osteoporosis Dual osteoblast activation and osteoclast inhibition in mice (BMP/Smad and RANK pathways)
12b : Ferrocenyl-substituted chromeno-oxazine Ferrocenyl group N,N-Dimethylaminomethyl Antimalarial IC₅₀: 0.8 μM against Plasmodium falciparum; high purity (>99% HPLC)
Target Compound : 3-(4-Methoxyphenyl)-9-(2-morpholinoethyl)-...oxazin-2-one 4-Methoxyphenyl 2-Morpholinoethyl Inference: Potential anti-inflammatory/osteogenic Morpholinoethyl may enhance solubility and target engagement vs. benzyl analogs -

Structure-Activity Relationships (SAR)

  • 3-Position : Electron-donating groups (e.g., 4-methoxyphenyl) enhance anti-inflammatory and osteogenic activities compared to electron-withdrawing substituents (e.g., 4-fluorophenyl) .
  • 9-Position: Bulky substituents (e.g., benzyl, ferrocenyl) improve target selectivity but may reduce solubility. Polar groups (e.g., morpholinoethyl, hydroxyethyl) balance lipophilicity and bioavailability, as seen in compound 7’s in vivo efficacy .

Biological Activity

The compound 3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The initial steps often utilize 4-methoxyphenyl derivatives and morpholinoethyl groups to construct the chromeno-oxazine framework. A notable method includes the use of DMSO and reflux conditions to facilitate cyclization processes, yielding the target compound with high purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, its ability to induce apoptosis in HER2-positive gastric cancer cells has been documented, showing a concentration-dependent increase in pro-apoptotic markers such as cleaved PARP and cleaved caspase 3 .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
NCI-N87 (HER2+)4Induction of apoptosis
MCF-7 (Breast)5Inhibition of cell proliferation
A549 (Lung)6Disruption of ELF3-MED23 PPI

The proposed mechanism involves the disruption of protein-protein interactions (PPIs), particularly between ELF3 and MED23 , which are crucial for transcriptional regulation in cancer cells. This disruption leads to a decrease in HER2 levels and subsequent downstream signaling pathways associated with tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

A significant case study involved treating xenograft models of gastric cancer with this compound. The results indicated a marked reduction in tumor size compared to control groups, reinforcing its potential as a therapeutic agent against resistant cancer forms .

Q & A

Q. What are the key steps in synthesizing 3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the chromeno[8,7-e][1,3]oxazine core via cyclization of precursor intermediates under acidic or basic conditions.
  • Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic systems).
  • Step 3 : Attachment of the 2-morpholinoethyl side chain using alkylation or reductive amination, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like Pd/C or NaBH₄.
    Yield optimization hinges on temperature control (e.g., 60–80°C for cyclization), solvent purity, and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.8–7.5 ppm for methoxyphenyl) and morpholinoethyl group signals (δ 2.5–3.5 ppm for N-CH₂).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.18) and fragmentation patterns indicative of the oxazine ring cleavage.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Q. How does the 2-morpholinoethyl substituent influence the compound’s bioactivity in preliminary assays?

  • Methodological Answer : The morpholinoethyl group enhances solubility and modulates interactions with biological targets (e.g., enzymes or receptors). For example:
  • Lipophilicity : Adjusts membrane permeability, measured via logP assays.
  • Binding Affinity : Use surface plasmon resonance (SPR) or fluorescence polarization to compare analogs with/without the morpholino group.
  • SAR Studies : Replace morpholino with piperidine or pyrrolidine to assess changes in IC₅₀ values in kinase inhibition assays .

Advanced Research Questions

Q. How does tautomerization affect the stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer : The oxazine ring and morpholinoethyl group can undergo pH-dependent tautomerization. For example:
  • Acidic Conditions : Protonation of the morpholino nitrogen may stabilize the enol tautomer, altering hydrogen-bonding interactions.
  • Basic Conditions : Deprotonation of the oxazine carbonyl favors the keto form, affecting reactivity in nucleophilic substitutions.
    Monitor tautomeric states via UV-Vis spectroscopy (shifts in λₘₐₓ) and DFT calculations to predict dominant forms .

Q. How can researchers reconcile discrepancies in reported synthetic yields across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Purification Methods : Compare column chromatography vs. recrystallization efficiency (e.g., hexane/ethyl acetate vs. methanol).
  • Catalyst Variants : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ in coupling steps, noting differences in byproduct formation via LC-MS.
  • Reaction Scale : Pilot small-scale reactions (1–5 mmol) before scaling to 50+ mmol, adjusting stirring rates and heat transfer .

Q. What experimental designs are suitable for assessing the environmental persistence of this compound?

  • Methodological Answer : Apply OECD guidelines for environmental fate studies:
  • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and analyze degradation products via HPLC-UV.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic matrices, tracking half-life (t₁/₂).
  • Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri bioassays to determine LC₅₀/EC₅₀ values .

Q. How can comparative studies with structurally related chromeno-oxazine derivatives refine mechanistic hypotheses?

  • Methodological Answer :
  • Substituent Swapping : Synthesize analogs replacing methoxyphenyl with fluorophenyl or hydroxyphenyl groups. Compare inhibitory activity in enzyme assays (e.g., COX-2 or P450).
  • Molecular Docking : Use AutoDock Vina to model interactions between derivatives and target proteins (e.g., binding free energy differences).
  • Meta-Analysis : Aggregate published IC₅₀ data for regression models correlating substituent electronegativity with potency .

Q. What advanced statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Tukey’s Test : Compare multiple analogs across concentrations, controlling for false discovery rate.
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral or bioassay datasets to identify clustering patterns .

Data Contradiction and Resolution

Issue Potential Causes Resolution Strategies
Varying NMR shifts for morpholinoethyl protonsSolvent polarity (CDCl₃ vs. DMSO-d₆)Standardize solvent and temperature in NMR protocols
Discrepant bioassay IC₅₀ valuesCell line variability (HEK293 vs. HeLa)Validate assays across ≥3 cell lines with internal controls
Inconsistent hydrolysis ratesDissolved oxygen levels in aqueous solutionsDegas solvents and conduct reactions under N₂ atmosphere

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